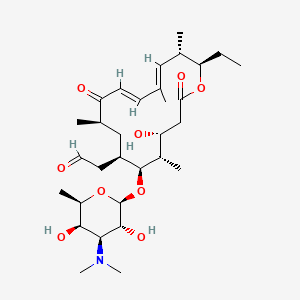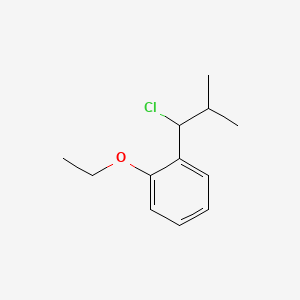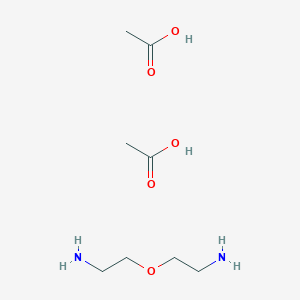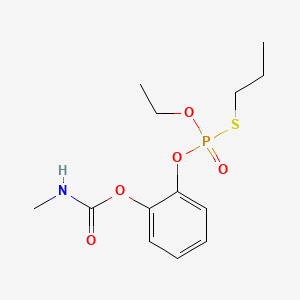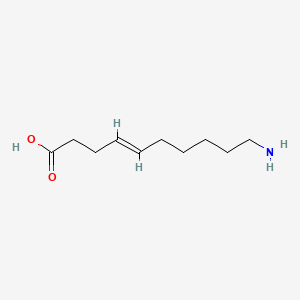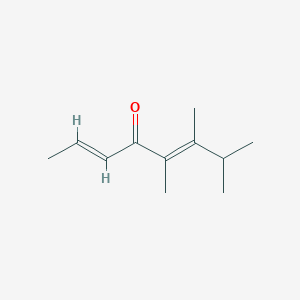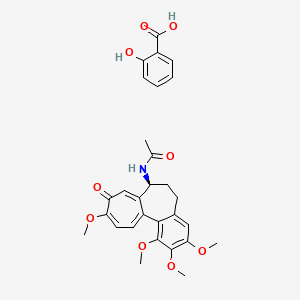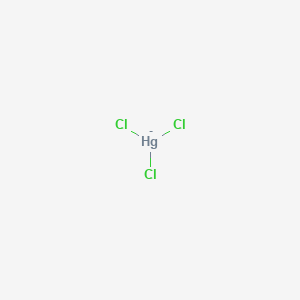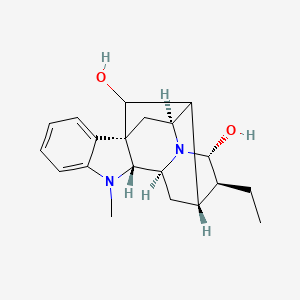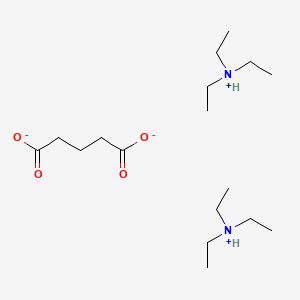
Bis(triethylammonium) glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triethylammonium) glutarate is an organic compound that consists of two triethylammonium cations and one glutarate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(triethylammonium) glutarate can be synthesized through the reaction of glutaric acid with triethylamine. The reaction typically involves dissolving glutaric acid in a suitable solvent, such as acetonitrile, and then adding triethylamine to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(triethylammonium) glutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield glutaric acid derivatives, while reduction could produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Bis(triethylammonium) glutarate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: This compound can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(triethylammonium) glutarate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(triethylammonium) glutarate include:
Bis(triethylammonium) tetrachloridocobaltate(II): This compound has a similar structure but contains cobalt instead of glutarate.
Bis(triethylammonium) tetrakis(3,5-dinitro-2-pyridonato)cobalt(II): Another related compound with cobalt and pyridonato ligands.
Uniqueness
This compound is unique due to its specific combination of triethylammonium cations and glutarate anion, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
94158-58-4 |
|---|---|
Fórmula molecular |
C17H38N2O4 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
pentanedioate;triethylazanium |
InChI |
InChI=1S/2C6H15N.C5H8O4/c2*1-4-7(5-2)6-3;6-4(7)2-1-3-5(8)9/h2*4-6H2,1-3H3;1-3H2,(H,6,7)(H,8,9) |
Clave InChI |
GOBWKURIHUUSBC-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.C(CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




